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Abstract
7,7-Dimethyloxepan-2-one, a substituted ε-caprolactone, is a heterocyclic compound with

potential applications in polymer chemistry and as a building block in organic synthesis. Due to

a scarcity of direct experimental data, this guide provides a comprehensive overview of its

known identifiers, computed physical and chemical properties, and a detailed, generalized

experimental protocol for its synthesis via the Baeyer-Villiger oxidation of 2,2-

dimethylcyclohexanone. To provide a valuable context for researchers, this document also

includes experimental data for the parent compound, ε-caprolactone, and discusses the

expected influence of the gem-dimethyl substitution on the compound's properties.

Furthermore, general reactivity, stability, and safety information for caprolactones are

presented. While no specific biological activities or signaling pathways have been elucidated

for 7,7-dimethyloxepan-2-one, the known biological relevance of other terpenoid lactones

suggests potential areas for future investigation.
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7,7-Dimethyloxepan-2-one, also known as 7,7-dimethylcaprolactone, belongs to the family of

substituted ε-caprolactones. These seven-membered cyclic esters are of significant interest

due to their utility as monomers in ring-opening polymerization to produce functionalized

polyesters and as intermediates in the synthesis of more complex organic molecules. The gem-

dimethyl substitution at the 7-position is expected to influence the compound's physical

properties, such as its melting and boiling points, as well as its chemical reactivity and

susceptibility to polymerization. This guide aims to consolidate the available information on 7,7-
dimethyloxepan-2-one and to provide a practical framework for its synthesis and handling.

Chemical and Physical Properties
Direct experimental data for 7,7-dimethyloxepan-2-one is limited. The following tables

summarize its identifiers and computed properties, alongside the experimental properties of the

parent compound, ε-caprolactone, for comparison.

Identifiers and Computed Data for 7,7-Dimethyloxepan-
2-one
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Property Value Source

IUPAC Name 7,7-dimethyloxepan-2-one PubChem[1]

Synonyms 7,7-dimethylcaprolactone PubChem[1]

CAS Number 76638-13-6 PubChem[1]

Molecular Formula C₈H₁₄O₂ PubChem[1]

Molecular Weight 142.20 g/mol PubChem[1]

InChI
InChI=1S/C8H14O2/c1-8(2)6-

4-3-5-7(9)10-8/h3-6H2,1-2H3
PubChem[1]

InChIKey
DPDKDGXYHZLYEH-

UHFFFAOYSA-N
PubChem[1]

SMILES CC1(CCCCC(=O)O1)C PubChem[1]

XLogP3 1.5 PubChem[1]

Topological Polar Surface Area 26.3 Å² PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 0 PubChem[1]

Experimental Physical Properties of ε-Caprolactone (for
comparison)

Property Value Source

Melting Point -1 °C Wikipedia[2]

Boiling Point 241 °C Wikipedia[2]

Density 1.030 g/cm³ Wikipedia[2]

Solubility in Water Miscible Wikipedia[2]
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The presence of the gem-dimethyl group at the 7-position of the oxepanone ring is expected to

increase the steric hindrance and alter the dipole moment of the molecule compared to the

unsubstituted ε-caprolactone. This would likely lead to a higher melting point and boiling point

for 7,7-dimethyloxepan-2-one. The solubility in nonpolar solvents may be enhanced, while the

miscibility with water might be reduced.

Synthesis
The most direct and widely used method for the synthesis of lactones from cyclic ketones is the

Baeyer-Villiger oxidation.[3][4] This reaction involves the insertion of an oxygen atom adjacent

to the carbonyl group. For the synthesis of 7,7-dimethyloxepan-2-one, the precursor would be

2,2-dimethylcyclohexanone.

General Experimental Protocol: Baeyer-Villiger
Oxidation of 2,2-Dimethylcyclohexanone
Disclaimer: This is a generalized protocol. Researchers should conduct their own literature

search for the most up-to-date and specific procedures and perform a thorough risk

assessment before conducting any experiment.

Materials:

2,2-dimethylcyclohexanone

meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid (e.g., peracetic acid)

Dichloromethane (DCM) or other suitable aprotic solvent

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Sodium sulfite (Na₂SO₃), aqueous solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Rotary evaporator
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser,

separatory funnel, etc.)

Magnetic stirrer and stir bar

Ice bath

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,

dissolve 2,2-dimethylcyclohexanone (1.0 eq) in dichloromethane. Cool the solution to 0 °C in

an ice bath.

Addition of Oxidant: To the cooled and stirring solution, add meta-chloroperoxybenzoic acid

(m-CPBA, ~1.1-1.5 eq) portion-wise over a period of 15-30 minutes, ensuring the

temperature remains below 5 °C. The reaction is exothermic.

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room

temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench the

excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with a

saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid

byproduct) and brine.

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium

sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a

rotary evaporator.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel to yield pure 7,7-dimethyloxepan-2-one.

Start Dissolve 2,2-dimethylcyclohexanone
in DCM and cool to 0 °C

Add m-CPBA portion-wise
at 0 °C

Monitor reaction by
TLC or GC-MS

Quench with Na₂SO₃ and
wash with NaHCO₃ and brine

Reaction Complete Dry, concentrate, and purify
by distillation or chromatography 7,7-Dimethyloxepan-2-one
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Click to download full resolution via product page

Caption: General workflow for the synthesis of 7,7-Dimethyloxepan-2-one.

Reaction Mechanism: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving the

formation of a Criegee intermediate.

Criegee Intermediate Formation and Rearrangement

2,2-Dimethylcyclohexanone Protonated Ketone
+ H⁺ (from m-CPBA)

Criegee Intermediate
+ m-CPBA⁻

7,7-Dimethyloxepan-2-oneRearrangement

m-Chlorobenzoic Acid

Click to download full resolution via product page

Caption: Simplified mechanism of the Baeyer-Villiger oxidation.

Spectroscopic Characterization (Predicted)
While experimental spectra for 7,7-dimethyloxepan-2-one are not readily available,

predictions can be made based on the structure and data from related compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the methylene protons

of the seven-membered ring and a singlet for the two methyl groups. The chemical shifts will be

influenced by their proximity to the ester oxygen and carbonyl group.

¹³C NMR Spectroscopy
The carbon NMR spectrum should display a signal for the carbonyl carbon in the typical ester

range, a quaternary carbon signal for the C7 position, and distinct signals for the methylene

carbons of the ring and the two equivalent methyl carbons.

Infrared (IR) Spectroscopy
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The IR spectrum will be dominated by a strong absorption band characteristic of the C=O

stretch of a saturated ester, typically in the range of 1720-1740 cm⁻¹. C-O stretching bands

would also be present.

Reactivity and Stability
Ring-Opening Polymerization: Like other lactones, 7,7-dimethyloxepan-2-one is a potential

monomer for ring-opening polymerization to form polyesters. The gem-dimethyl group at the

7-position may influence the rate of polymerization and the properties of the resulting

polymer.

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic

conditions, which would open the ring to form the corresponding 6-hydroxy-6-

methylheptanoic acid.[2]

Nucleophilic Attack: The carbonyl carbon is electrophilic and can be attacked by various

nucleophiles.[2]

Stability: The compound is expected to be stable under neutral conditions at room

temperature. However, it should be stored in a cool, dry place away from strong acids,

bases, and oxidizing agents to prevent degradation.

Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological

activity or any associated signaling pathways of 7,7-dimethyloxepan-2-one. However, various

naturally occurring and synthetic lactones, including terpenoid lactones, have demonstrated a

wide range of biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic

effects.[5] The structural similarity of 7,7-dimethyloxepan-2-one to some of these bioactive

molecules suggests that it could be a candidate for biological screening.

Safety and Handling
While a specific safety data sheet (SDS) for 7,7-dimethyloxepan-2-one is not widely available,

general precautions for handling lactones and other organic chemicals should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

In case of contact:

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing.

Skin: Wash with plenty of soap and water.

Inhalation: Move to fresh air.

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion
7,7-Dimethyloxepan-2-one is a compound with potential for further research, particularly in

the fields of polymer chemistry and organic synthesis. This guide has provided a consolidated

overview of its known properties and a practical, generalized approach to its synthesis. The

lack of extensive experimental data highlights an opportunity for further investigation into the

physical, chemical, and biological properties of this and other substituted caprolactones. The

information presented herein, including the comparative data for ε-caprolactone and the

detailed synthetic protocol, should serve as a valuable resource for scientists and researchers

in their future work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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